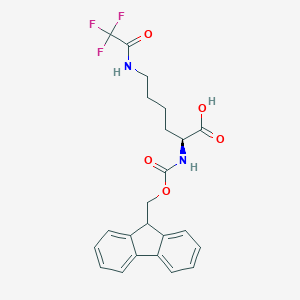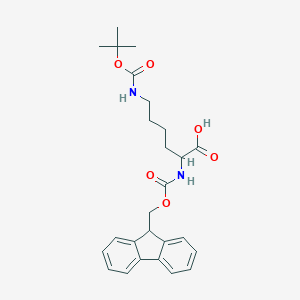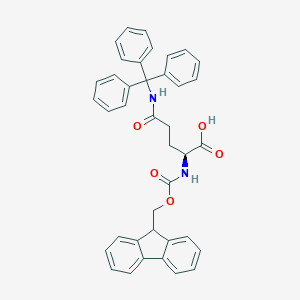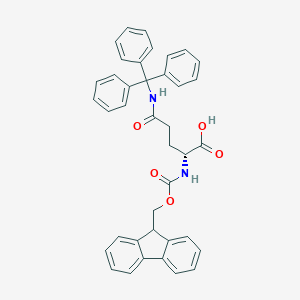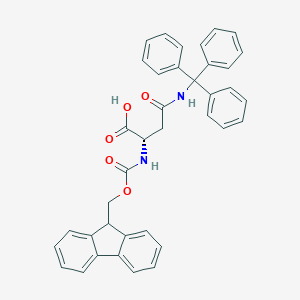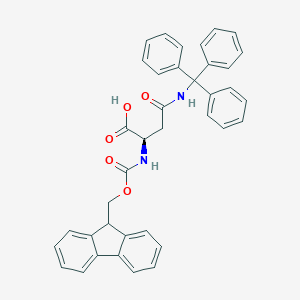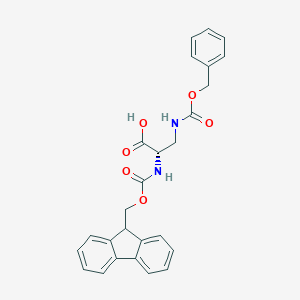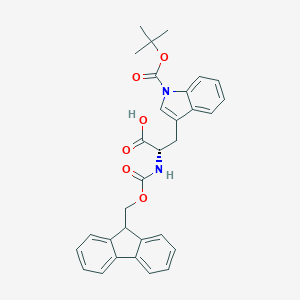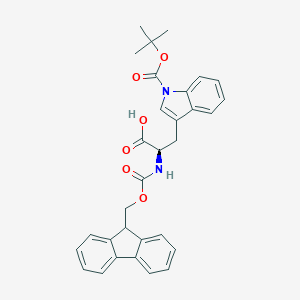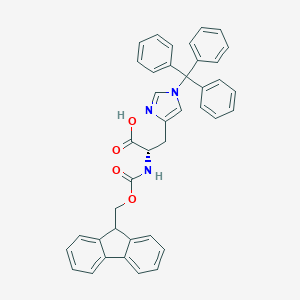
Boc-Orn(Z)-OH
Vue d'ensemble
Description
“Boc-Orn(Z)-OH” is also known as “N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine”. It is a standard building block for the introduction of ornithine amino acid residues by Boc Solid Phase Peptide Synthesis .
Synthesis Analysis
“this compound” is synthesized with a purity of ≥98.0% (TLC) and ≥99.0% (HPLC). It is commonly used in peptide synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C18H26N2O6. It has a molar mass of 366.41 g/mol .Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis . More specific details about its chemical reactions would require more specific context or a more detailed query.Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder. It has a molar mass of 366.40 g/mol. It is clearly soluble in 1 mmole in 2 ml DMF .Applications De Recherche Scientifique
Anticancer Properties : A study by Girasolo et al. (2017) synthesized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine, which exhibited potent anticancer properties. This compound inhibited the growth of various human tumor cell lines and induced cancer cell death through a p53-dependent activation of the mitochondrial pathway of apoptosis (Girasolo et al., 2017).
Cholecystokinin Antagonists : Research by González-Muñiz et al. (1990) explored derivatives of Boc-Orn(Z)-OH as potential cholecystokinin antagonists. These compounds were found to inhibit the binding of cholecystokinin to receptors and displayed antagonist properties, offering insights into peptide and non-peptide CCK antagonists (González-Muñiz et al., 1990).
Photocatalytic Applications : Zhu et al. (2019) investigated the use of this compound in constructing a 2D/2D heterostructure for enhanced photocatalytic activity. This research provides insights into developing more efficient photocatalysts using such heterostructures (Zhu et al., 2019).
Peptide Synthesis : Gomez-Monterrey et al. (1993) demonstrated the stereospecific synthesis of derivatives of this compound for use in peptide synthesis. This research highlights the importance of such compounds in creating specific peptide structures (Gomez-Monterrey et al., 1993).
Synthesis Under Microwave Irradiation : A study by Ling (2011) focused on synthesizing Nδ-protective ornithine, including this compound, under microwave irradiation. This method improved the yield and purity of the synthesized compounds (Ling, 2011).
Treatment of Epidermoid Squamous Carcinoma : Research by Drąg-Zalesińska et al. (2015) investigated the use of this compound derivatives in the treatment of epidermoid squamous carcinoma. The study showed that these derivatives exhibit specific toxicity against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).
Mécanisme D'action
In general, the mechanism of action, primary targets, and biochemical pathways of a compound depend on its structure and the specific biological system in which it is used. The pharmacokinetics, or ADME properties (Absorption, Distribution, Metabolism, and Excretion), can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological condition .
The molecular and cellular effects of a compound’s action can range from changes in gene expression and protein function to alterations in cellular signaling pathways and metabolic processes. Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2480-93-5 | |
| Record name | NSC333494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



